1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine
Description
1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine is a pyridine derivative featuring a tert-butylthio substituent at the 6-position, a methyl group at the 5-position, and an ethanamine side chain at the 3-position of the pyridine ring. The tert-butylthio group enhances lipophilicity and metabolic stability, while the ethanamine moiety may confer bioactivity through interactions with biological targets such as receptors or enzymes. Structural characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS), as seen in analogous synthetic protocols .
Properties
Molecular Formula |
C12H20N2S |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(6-tert-butylsulfanyl-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H20N2S/c1-8-6-10(9(2)13)7-14-11(8)15-12(3,4)5/h6-7,9H,13H2,1-5H3 |
InChI Key |
BYEUHNQWAXWIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC(C)(C)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine typically involves the introduction of the tert-butylthio group onto the pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired substitution occurs efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The tert-butylthio group is a recurring motif in bioactive molecules. For example:
- Compound 26/30 (from evidence): These diol-containing derivatives share the tert-butylthio group but differ in their core structure (dihydroflavanol backbone vs. pyridine-ethanamine). The diols exhibit stereochemical complexity, with enantiomers synthesized using AD-mix-α/β, achieving >99% enantiomeric excess (e.e.) .
Physicochemical Properties
Stability and Reactivity
- The tert-butylthio group in the target compound confers resistance to oxidative degradation compared to simpler thioethers.
- In contrast, Compound 26/30’s diol groups may render them hygroscopic, requiring anhydrous storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
